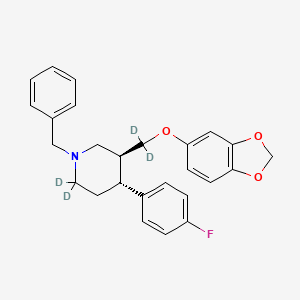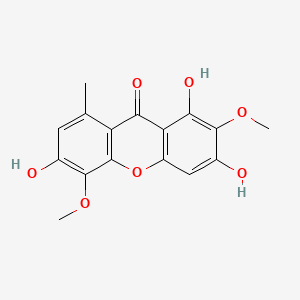
Drimiopsin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The structure of Drimiopsin D has been revised as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This revision was based on reanalysis of the spectroscopic data .Molecular Structure Analysis
The molecular structure of Drimiopsin D has been identified as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This structure was elucidated on the basis of extensive spectroscopic studies .Physical And Chemical Properties Analysis
Drimiopsin D is a yellow powder . It has a molecular weight of 318.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Xanthones from Drimiopsis maculata : This study isolated six new xanthones, including Drimiopsins A-F, from Drimiopsis maculata. The research focused on the structural elucidation of these compounds, contributing to the understanding of xanthones in the Hyacinthaceae family (Mulholland, Koorbanally, Crouch, & Sándor, 2004).
Lanostane-Type Triterpenoids from Scilla scilloides and Structure Revision of Drimiopsin D : This research contributed to the structural revision of Drimiopsin D, an important step in understanding its chemical properties and potential applications. The study also explored new lanostane-type triterpenoids isolated from Scilla scilloides (Ren, Wang, Yu, Jiang, & Wang, 2015).
Three New Xanthones from the Fungus Penicillium sp. NH-7-1 : This study isolated new xanthones, Drimiopsins G-I, from the fungus Penicillium sp. NH-7-1, along with known congeners, contributing to the understanding of xanthones' chemical diversity and potential applications (Yibin, Hua, Zhang, Zhou, & Liu, 2015).
properties
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBCXOKCVLBBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201821 |
Source


|
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773850-91-2 |
Source


|
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What prompted the re-investigation of Scilla scilloides and the subsequent revision of the Drimiopsin D structure?
A1: While the provided abstracts don't explicitly state the reason for the re-investigation, they highlight that the research led to a structural revision of Drimiopsin D [, ]. This suggests that previous structural assignments for Drimiopsin D may have been inaccurate or incomplete. The researchers likely employed advanced spectroscopic techniques, unavailable during earlier studies, to achieve a more accurate characterization.
Q2: What is the significance of identifying lanostane-type triterpenoids in Scilla scilloides?
A2: Lanostane-type triterpenoids are a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The identification of these compounds in Scilla scilloides [, ] suggests that this plant species may hold potential as a source of novel bioactive molecules. Further research is needed to explore the specific activities and potential applications of these isolated triterpenoids, including Drimiopsin D.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

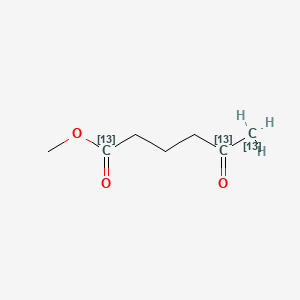

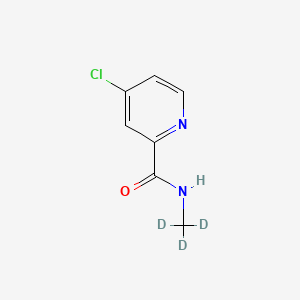
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
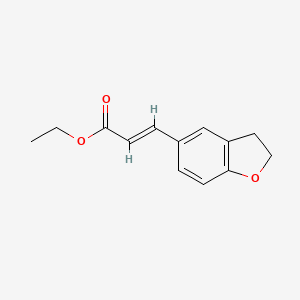
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)

